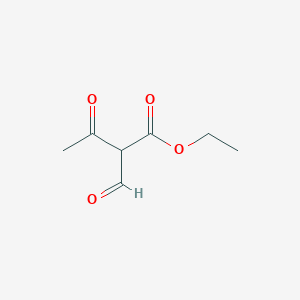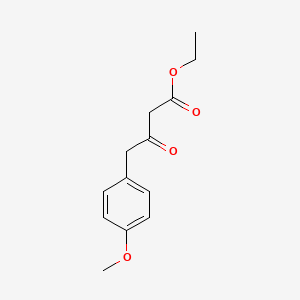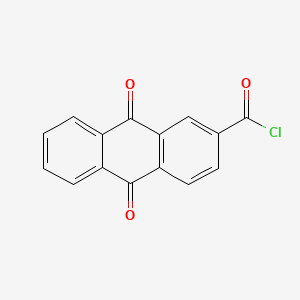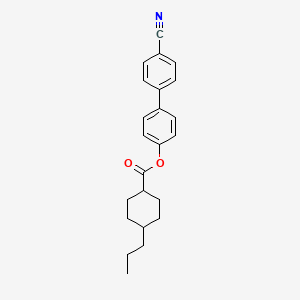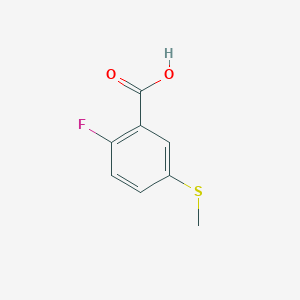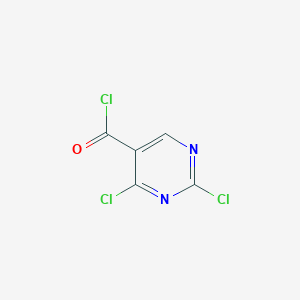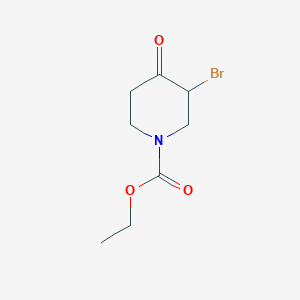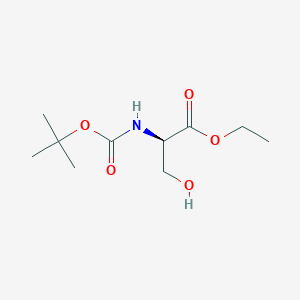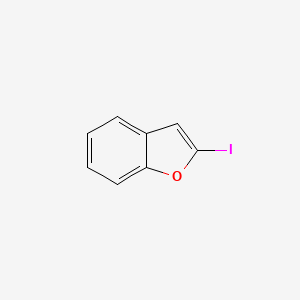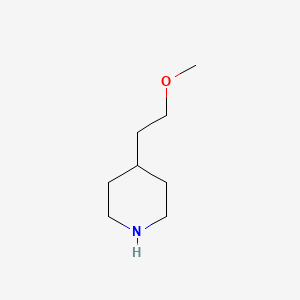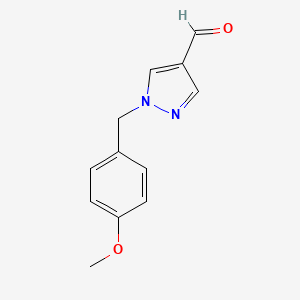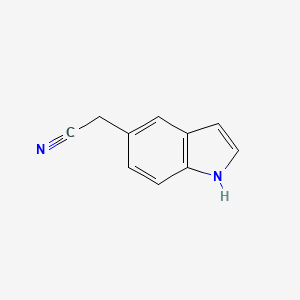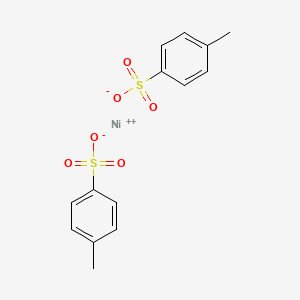
Nickel(II) p-Toluenesulfonate
Vue d'ensemble
Description
Nickel(II) p-Toluenesulfonate, also known as Nickel (ii) p-toluenesulfonate hexahydrate, is a compound of nickel . Its IUPAC name is nickel (2+) bis (4-methylbenzenesulfonate) hexahydrate . The CAS number is 6944-05-4 .
Molecular Structure Analysis
The molecular formula of Nickel(II) p-Toluenesulfonate is 2C7H7O3S.Ni.6H2O . The InChI code is 1S/2C7H8O3S.Ni.6H2O/c21-6-2-4-7 (5-3-6)11 (8,9)10;;;;;;;/h22-5H,1H3, (H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 .Physical And Chemical Properties Analysis
Nickel(II) p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water . Unfortunately, the search for more physical and chemical properties expired.Applications De Recherche Scientifique
Application 1: Non-Linear Optical Applications
- Summary of the Application: Nickel(II) p-Toluenesulfonate is used in the growth of non-linear optical single crystals . These crystals have a variety of applications in lasers, optical windows, fiber optical communications, memory storages, ultraviolet transmitting filters, and microelectronics devices .
- Methods of Application or Experimental Procedures: A vibrant non-linear optical single crystal of cadmium chloride doped L-alanine p-toluene sulfonic acid (LAPTCd) was grown by slow evaporation . The presence of the dopant was confirmed from an energy dispersive X-ray analysis . The UV–Vis–NIR absorption and transmittance spectrum shows that the crystal has a good optical transparency within the range 200–800 nm .
- Results or Outcomes: The optical parameters have also been calculated, and it has a lower wavelength cutoff at around 235 nm . The optical energy band gap of the crystal was calculated from Tauc’s Plot and it is 5.24 eV . The fluorescence spectrum of the crystal reveals that the excitation wavelength is 489.97 nm . The efficiency of second harmonic generation of the LAPTCd crystal is found to be 0.7 times more that of KDP crystal .
Application 2: General Chemical Applications
- Summary of the Application: Nickel(II) p-Toluenesulfonate is a chemical compound used in various chemical reactions . It is often used as a source of nickel ions in solution .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular reaction or process being carried out. In general, Nickel(II) p-Toluenesulfonate can be dissolved in water or other suitable solvents to provide a source of nickel ions .
- Results or Outcomes: The outcomes of these chemical reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
Application 3: General Chemical Applications
- Summary of the Application: Nickel(II) p-Toluenesulfonate is a chemical compound used in various chemical reactions . It is often used as a source of nickel ions in solution .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular reaction or process being carried out. In general, Nickel(II) p-Toluenesulfonate can be dissolved in water or other suitable solvents to provide a source of nickel ions .
- Results or Outcomes: The outcomes of these chemical reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
Safety And Hazards
Nickel(II) p-Toluenesulfonate can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It may also cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is classified as potentially carcinogenic .
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMOYUCOPIRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) p-Toluenesulfonate | |
CAS RN |
6944-05-4 | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



